N-cyclopropyl-3-(methylamino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-3-(methylamino)propanamide is an organic compound with the molecular formula C7H14N2O It is a member of the amide family, characterized by the presence of a cyclopropyl group attached to the nitrogen atom and a methylamino group attached to the propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-3-(methylamino)propanamide typically involves the reaction of cyclopropylamine with 3-chloropropionyl chloride, followed by the addition of methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Cyclopropylamine + 3-chloropropionyl chloride → N-cyclopropyl-3-chloropropionamide
- N-cyclopropyl-3-chloropropionamide + Methylamine → this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-3-(methylamino)propanamide can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
- Reduction : Reduction reactions can convert the amide group to an amine group.
- Substitution : The compound can participate in substitution reactions where functional groups are replaced by other groups.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
- Substitution : Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
- Oxidation : Formation of N-cyclopropyl-3-(methylamino)propanoic acid.
- Reduction : Formation of N-cyclopropyl-3-(methylamino)propanamine.
- Substitution : Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-cyclopropyl-3-(methylamino)propanamide has several applications in scientific research:
- Chemistry : Used as a building block in the synthesis of more complex organic molecules.
- Biology : Studied for its potential interactions with biological molecules and its effects on cellular processes.
- Medicine : Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
- Industry : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-(methylamino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds:
- N-cyclopropyl-3-(methylamino)propanoic acid
- N-cyclopropyl-3-(methylamino)propanamine
- N-cyclopropyl-3-(methylamino)propyl chloride
Uniqueness: N-cyclopropyl-3-(methylamino)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C7H14N2O |
---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
N-cyclopropyl-3-(methylamino)propanamide |
InChI |
InChI=1S/C7H14N2O/c1-8-5-4-7(10)9-6-2-3-6/h6,8H,2-5H2,1H3,(H,9,10) |
InChI Key |
MIUSNWYSJQKIHM-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC(=O)NC1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.